N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide
Description
N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide is a synthetic organic compound that belongs to the class of nitro-substituted pyrroles
Properties
CAS No. |
62427-40-1 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-butyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-8-12-11(15)7-5-9-4-6-10(13-9)14(16)17/h4-7,13H,2-3,8H2,1H3,(H,12,15) |
InChI Key |
GMGCVLIVOKDPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
2-Acetylpyrrole: Ethanone, 1-(1H-pyrrol-2-yl)-
Uniqueness
N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide is unique due to the presence of the butyl and nitro groups, which confer distinct chemical properties and potential applications compared to other pyrrole derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
